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Introduction:

Kirrel1 (also known as Neph1) is a type I single-pass transmembrane protein belonging to the

immunoglobulin superfamily. It plays a crucial role in cell-cell adhesion and is a key regulator of

the Hippo signaling pathway. Dysregulation of Kirrel1 has been implicated in various diseases,

including kidney disease and cancer. The production of high-quality recombinant Kirrel1 is

essential for structural studies, drug screening, and investigating its biological functions. These

application notes provide detailed protocols for the cloning, expression, and purification of

recombinant Kirrel1 protein in both mammalian and bacterial expression systems.

Data Presentation
Table 1: Expected Yield and Purity of Recombinant Kirrel1

Expression
System

Kirrel1 Domain Fusion Tag Typical Yield Purity

Mammalian

(HEK293)

Extracellular

Domain

C-terminal His-

tag
1-5 mg/L >95%

Bacterial (E. coli)
Intracellular

Domain

N-terminal His-

SUMO-tag
5-10 mg/L >90%
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Note: Yields are estimates and can vary depending on the specific experimental conditions and

optimization.

Experimental Protocols
Part 1: Cloning and Expression of Kirrel1 Extracellular
Domain in Mammalian Cells (HEK293)
This protocol describes the transient expression of the ectodomain of human Kirrel1 (amino

acids 17-499) with a C-terminal polyhistidine (His) tag in HEK293 cells.

1.1. Vector Construction:

Gene Amplification: Amplify the cDNA sequence encoding the extracellular domain of human

Kirrel1 (Gln 17 - Ala 499) by PCR. Design primers to introduce appropriate restriction sites

(e.g., EcoRI and XhoI) for cloning into a mammalian expression vector (e.g., pcDNA3.1(+)).

The reverse primer should also include the coding sequence for a 6xHis-tag immediately

before the stop codon.

Vector Preparation: Digest the mammalian expression vector with the corresponding

restriction enzymes (e.g., EcoRI and XhoI).

Ligation: Ligate the purified PCR product into the prepared vector using T4 DNA ligase.

Transformation: Transform the ligation mixture into competent E. coli (e.g., DH5α) for

plasmid amplification.

Verification: Select positive clones by antibiotic resistance and verify the insertion by

restriction digestion and Sanger sequencing.

1.2. Expression in HEK293 Cells:

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C

in a humidified incubator with 5% CO2.

Transfection:
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Seed HEK293 cells in 6-well plates or larger culture vessels to reach 70-80% confluency

on the day of transfection.

For a 6-well plate, mix 2.5 µg of the Kirrel1 expression plasmid with a suitable transfection

reagent (e.g., Lipofectamine 3000 or polyethyleneimine (PEI)) in serum-free medium

according to the manufacturer's instructions.

Add the DNA-transfection reagent complex to the cells and incubate for 48-72 hours.

Harvesting: Collect the cell culture supernatant containing the secreted recombinant Kirrel1

ectodomain. Centrifuge to remove cells and debris.

1.3. Purification of His-tagged Kirrel1 Ectodomain:

Affinity Chromatography:

Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with a

binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Load the clarified cell culture supernatant onto the column.

Wash the column with the binding buffer to remove unbound proteins.

Elute the bound Kirrel1 protein with an elution buffer containing a higher concentration of

imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer

(e.g., PBS, pH 7.4) using dialysis or a desalting column.

Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.

Part 2: Cloning and Expression of Kirrel1 Intracellular
Domain in E. coli
This protocol describes the expression of the intracellular domain (ICD) of human Kirrel1 as a

fusion protein with an N-terminal His-SUMO tag in E. coli. The SUMO tag enhances solubility

and can be cleaved to yield the native ICD.
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2.1. Vector Construction:

Gene Amplification: Amplify the cDNA sequence encoding the intracellular domain of human

Kirrel1 by PCR. Design primers to introduce suitable restriction sites for cloning into a

bacterial expression vector that provides an N-terminal His-SUMO tag (e.g., pET-SUMO).

Vector Preparation and Ligation: Follow the same steps as in 1.1.2 and 1.1.3.

Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g.,

BL21(DE3)).

Verification: Verify the construct as described in 1.1.5.

2.2. Expression in E. coli:

Culture: Inoculate a single colony of transformed E. coli into LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Induction:

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an

OD600 of 0.6-0.8.

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a

final concentration of 0.5-1 mM.

Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to

promote proper protein folding.

Harvesting: Harvest the bacterial cells by centrifugation.

2.3. Purification of His-SUMO-tagged Kirrel1 ICD:

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10

mM imidazole, 1 mg/mL lysozyme, DNase I, pH 8.0) and lyse the cells by sonication.

Clarification: Centrifuge the lysate to pellet cell debris.
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Affinity Chromatography: Purify the soluble His-SUMO-Kirrel1 ICD from the clarified lysate

using a Ni-NTA column as described in 1.3.1.

SUMO Tag Cleavage:

Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 150

mM NaCl, 1 mM DTT, pH 8.0).

Add a SUMO protease to the protein solution and incubate at 4°C for 2-4 hours or

overnight.

Removal of SUMO Tag and Protease: Pass the cleavage reaction mixture through the Ni-

NTA column again. The cleaved Kirrel1 ICD will be in the flow-through, while the His-SUMO

tag and the His-tagged protease will bind to the resin.

Further Purification: If necessary, further purify the Kirrel1 ICD using size-exclusion

chromatography.

Part 3: Activity Assays for Recombinant Kirrel1
3.1. Kirrel1-Nephrin Binding ELISA:

This assay quantifies the interaction between the recombinant Kirrel1 ectodomain and its

binding partner, Nephrin.

Coating: Coat a 96-well ELISA plate with recombinant Nephrin (1-5 µg/mL in PBS) overnight

at 4°C.

Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room

temperature.

Binding: Add serial dilutions of the purified recombinant Kirrel1 ectodomain to the wells and

incubate for 2 hours at room temperature.

Detection:

Wash the wells with PBS containing 0.05% Tween-20 (PBST).
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Add a primary antibody against the His-tag to the wells and incubate for 1 hour.

Wash and add a secondary antibody conjugated to HRP (Horseradish Peroxidase).

Wash and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the

absorbance at 450 nm.

3.2. Cell Adhesion Assay:

This assay assesses the ability of the recombinant Kirrel1 ectodomain to mediate cell

adhesion.

Coating: Coat a 96-well plate with the purified recombinant Kirrel1 ectodomain (10-20 µg/mL

in PBS) overnight at 4°C.

Blocking: Block the wells with 1% BSA in PBS for 1 hour at 37°C.

Cell Seeding: Seed cells that express a Kirrel1 binding partner (e.g., podocytes expressing

Nephrin) onto the coated wells at a density of 5 x 10^4 cells/well.

Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.

Washing: Gently wash the wells with PBS to remove non-adherent cells.

Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g.,

crystal violet) and measuring the absorbance, or by direct cell counting under a microscope.

Mandatory Visualizations
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Caption: Kirrel1 signaling in the Hippo pathway.
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To cite this document: BenchChem. [Application Notes and Protocols for Cloning and
Expression of Recombinant Kirrel Protein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12467085#protocol-for-cloning-and-expressing-
recombinant-kirrel-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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